

# An In-depth Technical Guide to N-(4-Bromobutyl)phthalimide

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Compound of Interest		
Compound Name:	N-(4-Bromobutyl)phthalimide	
Cat. No.:	B559583	Get Quote

This guide provides a comprehensive overview of the chemical and physical properties of **N-(4-Bromobutyl)phthalimide**, along with a detailed experimental protocol for its application in chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## **Physicochemical Properties**

**N-(4-Bromobutyl)phthalimide** is a valuable reagent in organic synthesis, often utilized as a precursor in the Gabriel synthesis to introduce a primary aminobutyl group. Its key properties are summarized below.

Property	Value	References
Molecular Formula	C12H12BrNO2	[1][2]
Molecular Weight	282.13 g/mol	[1][2][3]
CAS Number	5394-18-3	[1][2][4]
Melting Point	76-80 °C	[1][2]
Appearance	White powder	[3]
Solubility	Soluble in ethanol, Insoluble in water	[1]



## **Experimental Protocols**

A common application of **N-(4-Bromobutyl)phthalimide** is in the synthesis of primary amines. The following is a representative experimental protocol for the synthesis of N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide, demonstrating the utility of **N-(4-Bromobutyl)phthalimide** as an alkylating agent.[4]

Objective: To synthesize N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide via alkylation of 1-phenylpiperazine with **N-(4-Bromobutyl)phthalimide**.

#### Materials:

- N-(4-Bromobutyl)phthalimide
- 1-Phenylpiperazine
- Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetonitrile (CH₃CN)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Standard workup and purification equipment (e.g., rotary evaporator, separatory funnel, chromatography column)

#### Procedure:

Reaction Setup: In a dry round-bottom flask, combine N-(4-Bromobutyl)phthalimide (1 equivalent), 1-phenylpiperazine (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents).



- Solvent Addition: Add a suitable volume of anhydrous acetonitrile to the flask to dissolve the reactants.
- Reaction Conditions: Stir the mixture at reflux temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with acetonitrile.
- Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide.

## **Synthetic Pathway Visualization**

The synthesis described above can be visualized as a straightforward nucleophilic substitution reaction.



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